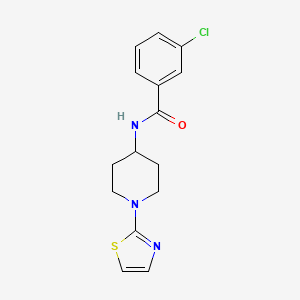
3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a chemical compound with the linear formula C10H7ClN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered thiazole ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, thiazole compounds are known to undergo various chemical reactions . For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.697 . Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Pharmacological Properties and Applications
Cisapride is a prokinetic agent facilitating gastrointestinal motility, indicating a potential area of application for related compounds in treating gastrointestinal disorders. Its mechanism, thought to involve acetylcholine release enhancement in the gut's myenteric plexus, suggests a research avenue for "3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide" if its structure implies similar action (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Imidazole derivatives exhibit antitumor activity, hinting that structurally related compounds could be explored for oncological applications. The synthesis of compounds with different biological properties based on this moiety provides a template for developing new drugs, including potential anticancer agents (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Structural Properties of Thiazolidinones highlight the chemical synthesis pathways that could be relevant for producing novel compounds with potential biological activities. The detailed study on the reaction of chloral with amines and the subsequent formation of thiazolidin-4-ones underlines the importance of structural analysis in drug development (Issac & Tierney, 1996).
Hoechst 33258 and Analogues as minor groove binders to DNA provide insight into the potential of similar compounds to act as molecular probes or therapeutic agents targeting DNA. This research area could be relevant for "this compound" if it possesses DNA-binding capabilities, offering a pathway for developing novel diagnostic or therapeutic tools (Issar & Kakkar, 2013).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
, thiazole derivatives are known to behave unpredictably when entering physiological systems. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have the ability to disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Action Environment
This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
将来の方向性
Future research could focus on exploring the potential applications of “3-chloro-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” and similar compounds in various fields, such as medicinal chemistry, due to their diverse biological activities . Further studies could also aim to optimize the synthesis process and investigate the detailed mechanism of action of these compounds .
特性
IUPAC Name |
3-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-3-1-2-11(10-12)14(20)18-13-4-7-19(8-5-13)15-17-6-9-21-15/h1-3,6,9-10,13H,4-5,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHOWNRIVHCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
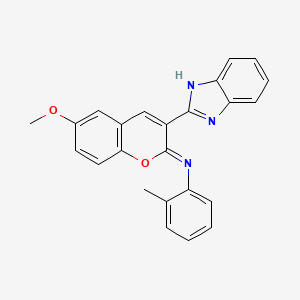
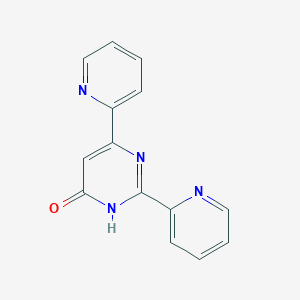
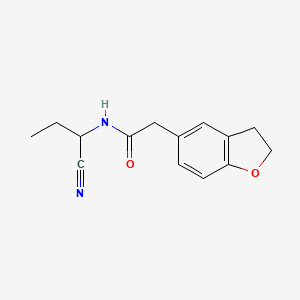
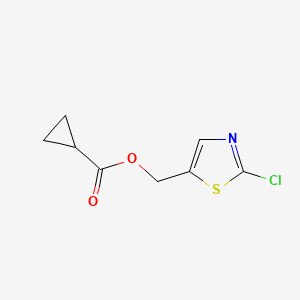

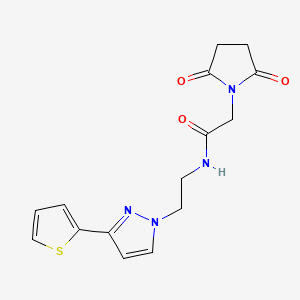
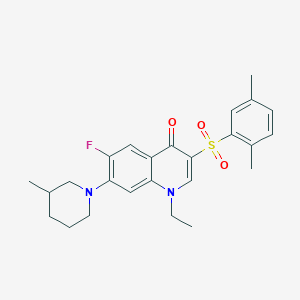
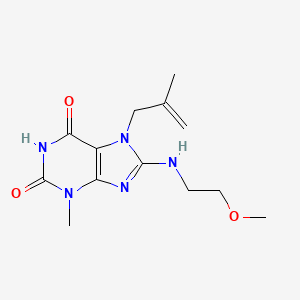
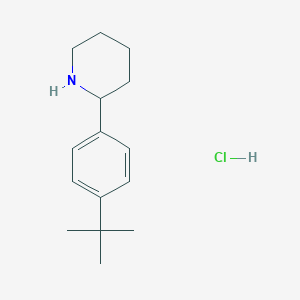
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)

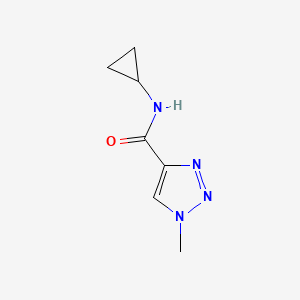
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

